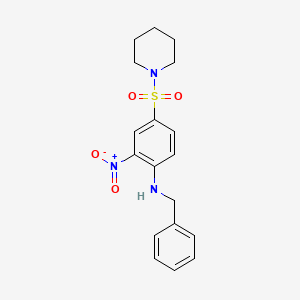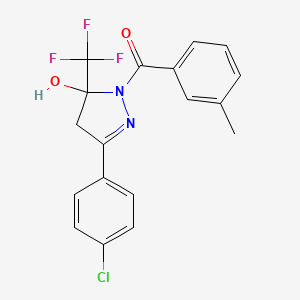![molecular formula C19H17ClN2O6 B5167341 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B5167341.png)
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenyl group, a chlorophenyl group, and a carbamoyl propanoate moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. The process begins with the nitration of 4-methylphenyl to introduce the nitro group. This is followed by the formation of the oxoethyl group through a Friedel-Crafts acylation reaction. The final step involves the coupling of the chlorophenyl carbamoyl propanoate with the intermediate product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE
- 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-FLUOROPHENYL)CARBAMOYL]PROPANOATE
Uniqueness
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(2-chloroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O6/c1-12-6-7-13(10-16(12)22(26)27)17(23)11-28-19(25)9-8-18(24)21-15-5-3-2-4-14(15)20/h2-7,10H,8-9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKGWFJNNWPBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4-{[4-(acetylamino)benzoyl]amino}phenoxy)acetate](/img/structure/B5167269.png)

![2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5167289.png)

![N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B5167308.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5167316.png)


![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B5167333.png)
![4,4'-[1,4-butanediylbis(nitrilomethylylidene)]bis(2,6-di-tert-butylphenol)](/img/structure/B5167346.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5167348.png)
![Ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]piperidine-2-carboxylate](/img/structure/B5167356.png)
![4-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}phenyl acetate](/img/structure/B5167387.png)
